molecular formula C38H75NaO10P B3025257 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt CAS No. 67232-81-9

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Cat. No.: B3025257
CAS No.: 67232-81-9
M. Wt: 746.0 g/mol
InChI Key: ZDTRCZFSIBOLMV-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is a phospholipid compound composed of two palmitic acid chains esterified to a glycerol backbone with a phosphoglycerol head group. This compound is widely used in the study of lipid bilayers and membrane dynamics due to its ability to form classical lipid bilayers .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) plays a crucial role in various biochemical reactions, particularly those involving lipid membranes. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, DPPG is known to interact with phospholipase A2, an enzyme that hydrolyzes the sn-2 acyl bond of phospholipids, releasing fatty acids and lysophospholipids . Additionally, DPPG can interact with membrane proteins, influencing their conformation and activity. These interactions are essential for maintaining the structural integrity and functionality of cellular membranes.

Cellular Effects

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has significant effects on various cell types and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DPPG can affect the activity of protein kinase C (PKC), a key regulator of cell signaling pathways . By altering PKC activity, DPPG can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, DPPG’s incorporation into cellular membranes can influence membrane fluidity and permeability, affecting the overall cellular environment.

Molecular Mechanism

The molecular mechanism of action of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves several key interactions at the molecular level. DPPG can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, DPPG can inhibit the activity of phospholipase A2 by binding to its active site, preventing substrate access . Additionally, DPPG can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in lipid metabolism, cell signaling, and other critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. DPPG is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, DPPG may undergo degradation, leading to the formation of breakdown products that can influence its biological activity. Long-term studies have shown that DPPG can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways.

Dosage Effects in Animal Models

The effects of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can vary with different dosages in animal models. At lower doses, DPPG may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes . In some cases, high doses of DPPG can result in toxic or adverse effects, such as membrane disruption and cell death. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is involved in several metabolic pathways, particularly those related to lipid metabolism. DPPG can be synthesized from glycerol-3-phosphate and palmitoyl-CoA through the action of glycerol-3-phosphate acyltransferase . Additionally, DPPG can be metabolized by phospholipases, leading to the production of fatty acids and lysophospholipids. These metabolic pathways are essential for maintaining cellular lipid homeostasis and energy production.

Transport and Distribution

Within cells and tissues, 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is transported and distributed through interactions with specific transporters and binding proteins. DPPG can be incorporated into lipid bilayers and transported via vesicular trafficking pathways . Additionally, DPPG can interact with lipid-binding proteins, facilitating its distribution to various cellular compartments. These transport and distribution mechanisms are crucial for ensuring the proper localization and function of DPPG within cells.

Subcellular Localization

The subcellular localization of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily within lipid membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria . DPPG’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is essential for DPPG’s role in maintaining membrane structure and function, as well as its involvement in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can be synthesized through the esterification of palmitic acid with glycerol, followed by phosphorylation. The general synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt primarily undergoes hydrolysis and oxidation reactions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and glycerol derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products[][3].

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under aqueous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are typically used under controlled conditions to prevent over-oxidation[][3].

Major Products Formed

    Hydrolysis: Palmitic acid and glycerol derivatives.

    Oxidation: Peroxides and other oxidative products[][3].

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
  • 1,2-Distearoyl-sn-glycero-3-phosphocholine
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is unique due to its ability to form interdigitated bilayers at low temperatures, a property not commonly observed in other similar phospholipids. This characteristic makes it particularly useful in studies related to membrane dynamics and interactions .

Properties

CAS No.

67232-81-9

Molecular Formula

C38H75NaO10P

Molecular Weight

746.0 g/mol

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);

InChI Key

ZDTRCZFSIBOLMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Key on ui other cas no.

200880-41-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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